molecular formula C2H2BrIO2 B589869 Bromoiodoacetic Acid CAS No. 71815-43-5

Bromoiodoacetic Acid

Cat. No.: B589869
CAS No.: 71815-43-5
M. Wt: 264.844
InChI Key: PMJXOVYMFHLFDD-UHFFFAOYSA-N
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Description

Bromoiodoacetic Acid is an organic compound with the molecular formula C2H2BrIO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is known for its instability at room temperature and its tendency to decompose. It is widely used in organic synthesis, particularly as a brominating and iodinating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoiodoacetic Acid is typically synthesized through a multi-step process. The common method involves the bromination of acetic acid followed by iodination. The reaction starts with the bromination of acetic acid in the presence of a catalyst like acetic acid itself. This is followed by the addition of sodium iodide to introduce the iodine atom. The final product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromoiodoacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acids .

Scientific Research Applications

Bromoiodoacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing bromine and iodine atoms into molecules.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pharmaceuticals, and rubber additives .

Mechanism of Action

The mechanism by which Bromoiodoacetic Acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these biomolecules. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • Chloroacetic acid
  • Bromoacetic acid
  • Iodoacetic acid

Comparison: Bromoiodoacetic Acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. Compared to chloroacetic acid, bromoacetic acid, and iodoacetic acid, it has higher reactivity and can participate in a broader range of chemical reactions. Its dual halogenation makes it particularly useful in synthetic chemistry .

Biological Activity

Bromoiodoacetic acid (BrIA) is a disinfection by-product formed during the chlorination of drinking water containing organic matter. Its biological activity has garnered attention due to its potential cytotoxic and genotoxic effects, particularly in mammalian cells. This article delves into the biological activities associated with BrIA, highlighting key research findings, case studies, and comparative data.

This compound is classified as a haloacetic acid (HAA), which includes various halogenated acetic acids that have been identified as potential health hazards. The compound's structure features both bromine and iodine substituents, contributing to its unique reactivity and biological effects.

Cytotoxicity and Genotoxicity

Research indicates that BrIA exhibits significant cytotoxicity and genotoxicity compared to its brominated and chlorinated counterparts. A study measuring the cytotoxic effects of various iodo-acids found that BrIA was less toxic than iodoacetic acid but more toxic than other haloacetic acids like bromoacetic acid (BA) and chloroacetic acid (CA) in mammalian cell lines, specifically Chinese hamster ovary (CHO) cells .

Table 1: Comparative Cytotoxicity of Haloacetic Acids

CompoundCytotoxicity Rank (CHO Cells)Genotoxicity Rank (S. typhimurium)
Iodoacetic Acid11
Diiodoacetic Acid22
This compound74
Bromoacetic Acid33
Chloroacetic Acid45

The rank order indicates that compounds containing iodine generally demonstrate enhanced toxicity due to their electrophilic nature, which facilitates interactions with cellular macromolecules, leading to DNA damage .

The mechanisms underlying the toxicity of BrIA involve several pathways:

  • DNA Damage : BrIA has been shown to induce DNA strand breaks and mutations in various cell types, suggesting a direct genotoxic effect .
  • Reactive Oxygen Species (ROS) : Exposure to BrIA leads to increased ROS production, which can cause oxidative stress and subsequent cellular damage .
  • Apoptosis : Studies indicate that BrIA can trigger apoptotic pathways in cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have investigated the health implications of exposure to haloacetic acids, including BrIA:

  • Animal Studies : Research involving rodent models has demonstrated that exposure to BrIA can lead to liver tumors and other malignancies, reinforcing concerns about its carcinogenic potential .
  • Epidemiological Studies : Some studies have linked long-term exposure to chlorinated drinking water containing HAAs, including BrIA, with an increased risk of bladder cancer in humans .

Health Implications

The health implications of BrIA are significant due to its classification as a probable human carcinogen. The National Toxicology Program (NTP) has identified several haloacetic acids as reasonably anticipated human carcinogens based on animal studies demonstrating tumorigenic effects .

Table 2: Health Risks Associated with Haloacetic Acids

Health RiskEvidence Level
CarcinogenicitySufficient evidence from animal studies
Reproductive effectsSuggestive evidence from human studies
Developmental toxicityObserved in animal models

Q & A

Basic Research Questions

Q. What analytical methods are used to detect and quantify BIAA in water systems?

BIAA is identified in chloraminated drinking water using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are critical for detecting low ppb concentrations of BIAA and structurally related iodinated DBPs, such as (Z)- and (E)-3-bromo-3-iodopropenoic acid . The U.S. Nationwide Occurrence Study utilized these techniques to confirm BIAA's presence in treated water, emphasizing the need for high-resolution instrumentation to resolve complex DBP mixtures .

Q. Under what conditions is BIAA most likely to form during water disinfection?

BIAA formation is strongly associated with chloramination of water containing elevated bromide/iodide levels. The reaction of dissolved organic matter (DOM) with chloramines in the presence of iodide/bromide promotes the generation of iodinated DBPs, including BIAA. This is particularly prevalent in source waters with high natural organic matter (NOM) and halide ion concentrations .

Q. How does BIAA compare to other haloacetic acids in mammalian cell cytotoxicity?

BIAA exhibits significantly higher cytotoxicity than chloro- and bromoacetic acids. In Chinese hamster ovary (CHO) cell assays, BIAA's chronic cytotoxicity (measured as %C½) is 3.2× and 287.5× more potent than bromoacetic acid (BA) and chloroacetic acid (CA), respectively . Its cytotoxicity is attributed to its strong electrophilic reactivity, which disrupts cellular redox balance and damages macromolecules .

Advanced Research Questions

Q. What molecular mechanisms underlie BIAA's genotoxicity in mammalian cells?

BIAA induces genomic DNA damage via alkylation of DNA bases and interference with repair pathways. The single-cell gel electrophoresis (SCGE) assay in CHO cells demonstrates that BIAA generates concentration-dependent DNA strand breaks, with genotoxicity 2.0× and 47.2× higher than BA and CA, respectively . Mechanistic studies link this to BIAA's ability to form reactive intermediates that alkylate guanine residues, disrupting replication fidelity .

Q. How can predictive QSAR models address discrepancies in BIAA toxicity data?

Discrepancies between observed and calculated toxicity values (e.g., in Microtox and GSH+ assays) highlight limitations in existing QSAR models. For instance, BIAA's observed pEC50 in X-Microtox assays (4.14) aligns closely with calculated values (4.19), but larger deviations occur in glutathione-dependent assays due to model oversimplification of cellular detoxification pathways . Refining descriptors for electrophilicity and thiol reactivity could improve predictive accuracy .

Q. What experimental designs are optimal for assessing BIAA's carcinogenic potential?

The National Toxicology Program (NTP) recommends integrating in vitro genotoxicity assays (e.g., Ames test, SCGE) with in vivo carcinogenicity studies in rodent models. BIAA's inclusion in the NTP evaluation of haloacetic acids underscores the need for longitudinal exposure studies to quantify tumorigenic risk at environmentally relevant concentrations (low ppb) . Dose-response modeling should account for nonlinear thresholds due to metabolic detoxification pathways .

Q. How do iodinated DBPs like BIAA impact regulatory frameworks for water safety?

BIAA's high toxicity necessitates updates to regulatory guidelines, which currently prioritize trihalomethanes (THMs) and regulated haloacetic acids (HAA5). The U.S. EPA has flagged iodinated DBPs for inclusion in future contaminant candidate lists (CCLs), requiring advanced treatment strategies (e.g., pre-oxidation with ozone, GAC filtration) to mitigate BIAA formation .

Q. Methodological Recommendations

  • Toxicity Assays : Use CHO cell chronic cytotoxicity (%C½) and SCGE genotoxicity assays for standardized DBP comparisons .
  • Analytical Workflows : Combine solid-phase extraction (SPE) with LC-MS/MS to enhance BIAA detection limits in complex matrices .
  • Model Refinement : Incorporate quantum-chemical descriptors (e.g., electrophilicity index, σ-hole potential) into QSAR models to better predict iodinated DBP toxicity .

Properties

IUPAC Name

2-bromo-2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXOVYMFHLFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718902
Record name Bromo(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71815-43-5
Record name Bromo(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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